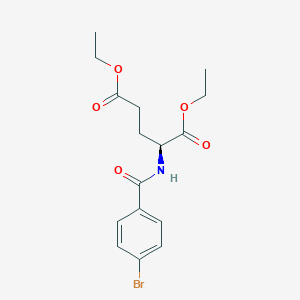

diethyl N-(4-bromobenzoyl)-L-glutamate

Description

Diethyl N-(4-bromobenzoyl)-L-glutamate is a synthetic glutamate derivative characterized by a 4-bromobenzoyl group linked to the α-amino group of L-glutamic acid, with ethyl esters at the γ- and α-carboxylic acid positions. This compound serves as a key intermediate in synthesizing antifolate agents and antitumor inhibitors, particularly those targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . Its synthesis involves coupling 4-bromobenzoyl chloride with diethyl L-glutamate in the presence of triethylamine, yielding a stable ester intermediate with a molecular formula of C₁₆H₂₀BrNO₅ . The bromine substituent enhances electrophilic reactivity, facilitating further functionalization in drug development pipelines .

Properties

Molecular Formula |

C16H20BrNO5 |

|---|---|

Molecular Weight |

386.24 g/mol |

IUPAC Name |

diethyl (2S)-2-[(4-bromobenzoyl)amino]pentanedioate |

InChI |

InChI=1S/C16H20BrNO5/c1-3-22-14(19)10-9-13(16(21)23-4-2)18-15(20)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3,(H,18,20)/t13-/m0/s1 |

InChI Key |

WTNGZYSPMUJXLO-ZDUSSCGKSA-N |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)Br |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Differences in Benzoyl Substituents

- 4-Bromobenzoyl vs. 4-Aminobenzoyl: The bromo group increases steric bulk and electron-withdrawing effects compared to the amino group, reducing nucleophilic reactivity but improving stability during coupling reactions .

- Propargylamino vs. Bromo: Propargylamino derivatives (e.g., ICI D1694) exhibit superior cellular uptake and intracellular retention due to polyglutamation, increasing TS inhibition by 100-fold compared to non-polyglutamated forms .

Ester Group Modifications

Table 2: Impact of Ester Groups on Pharmacokinetics

| Compound Name | Ester Groups | Solubility (LogP) | Metabolic Stability |

|---|---|---|---|

| This compound | Ethyl (C₂H₅) | 2.1 (predicted) | Moderate hydrolysis |

| Dimethyl N-(4-aminobenzoyl)-L-glutamate | Methyl (CH₃) | 1.8 | Rapid hydrolysis |

| t-Butyl N-(4-propargylaminobenzoyl)-L-glutamate | t-Butyl (C(CH₃)₃) | 3.5 | High resistance |

- Ethyl vs. Methyl Esters : Ethyl esters (as in the bromo compound) provide a balance between lipophilicity and hydrolysis rates, enabling prolonged circulation compared to methyl esters .

- t-Butyl Esters: Bulkier t-butyl groups in propargylamino derivatives improve metabolic stability but reduce aqueous solubility, limiting bioavailability .

Heterocyclic Core Modifications

Table 3: Antifolate Activity of Pyrimidine-Based Analogues

- Pyrido[2,3-d]pyrimidine Derivatives: These compounds exhibit nanomolar TS inhibition due to optimal binding to the folate-binding pocket, surpassing the bromo compound’s activity .

- Quinazoline Core (ICI D1694): Despite lower TS affinity than pyrido-pyrimidines, ICI D1694’s polyglutamated forms achieve sub-nanomolar inhibition, highlighting the importance of intracellular metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.